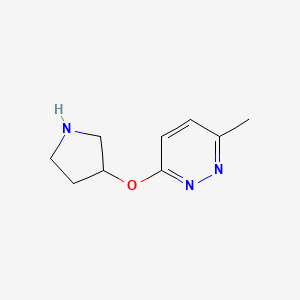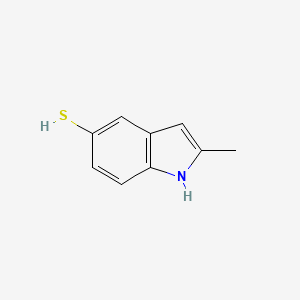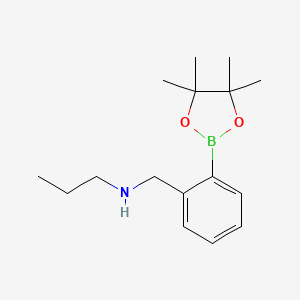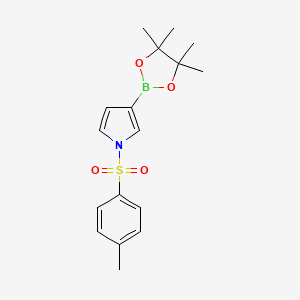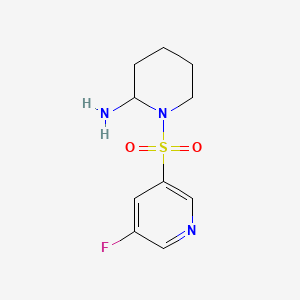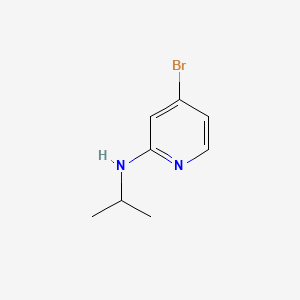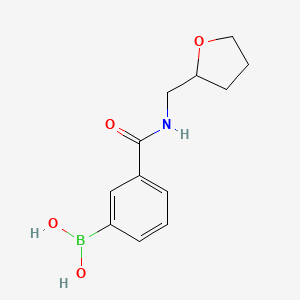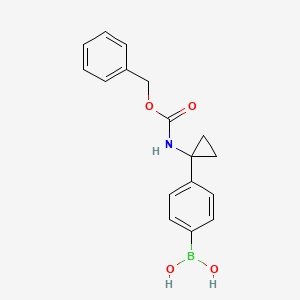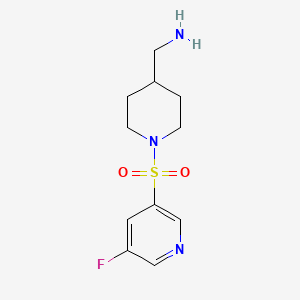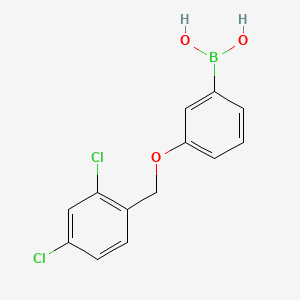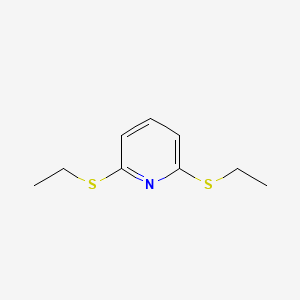![molecular formula C10H12S8 B568160 2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione CAS No. 113019-96-8](/img/structure/B568160.png)
2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione is a complex organic compound known for its unique structural properties. This compound features a hexahydrobenzo[1,2-d:4,5-d’]bis[1,3]dithiole core with two methylsulfanyl groups attached. Its structure is characterized by the presence of multiple sulfur atoms, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dithiol precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the dithiole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique sulfur-containing structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology and related processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,8-Bis(ethylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione
- 4,8-Bis(propylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione
Uniqueness
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione is unique due to its specific methylsulfanyl groups, which impart distinct chemical properties compared to its ethyl or propyl analogs. These properties include differences in reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
113019-96-8 |
|---|---|
Fórmula molecular |
C10H12S8 |
Peso molecular |
388.686 |
InChI |
InChI=1S/C10H12S8/c1-13-3-5-7(17-9(11)15-5)4(14-2)8-6(3)16-10(12)18-8/h3-8H,1-2H3 |
Clave InChI |
YKHBAVGAVUTSFC-UHFFFAOYSA-N |
SMILES |
CSC1C2C(C(C3C1SC(=S)S3)SC)SC(=S)S2 |
Sinónimos |
4,8-bis(methylthio)benzo[1,2-d:4,5-d/']bis[1,3]dithiole-2,6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


